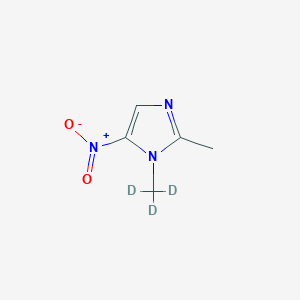

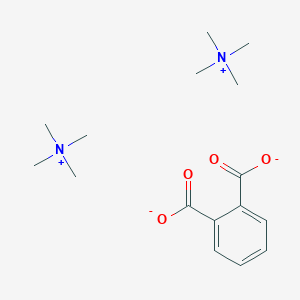

N-(tert-Butyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

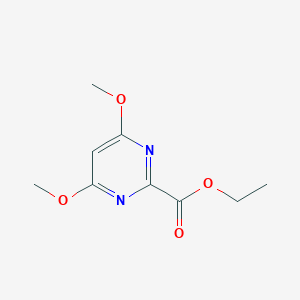

NBQX is a synthetic compound that was first synthesized in the early 1990s. It belongs to the family of isoxazole derivatives and is a potent and selective antagonist of the ionotropic glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic transmission, plasticity, and neuronal survival. NBQX has been shown to block the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, which are responsible for fast synaptic transmission and play a critical role in the development and maintenance of neuronal circuits.

Wirkmechanismus

NBQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This leads to a reduction in synaptic transmission and a decrease in neuronal excitability. NBQX has a high affinity and selectivity for the AMPA receptor, and it does not affect other glutamate receptor subtypes or other neurotransmitter systems.

Biochemische Und Physiologische Effekte

NBQX has been shown to have several biochemical and physiological effects in the central nervous system. It reduces the frequency and amplitude of excitatory postsynaptic potentials, decreases the release of glutamate and other neurotransmitters, and inhibits the activation of intracellular signaling pathways that are involved in neuronal death and inflammation. NBQX also enhances the expression of neurotrophic factors and promotes neuronal survival and regeneration.

Vorteile Und Einschränkungen Für Laborexperimente

NBQX has several advantages and limitations for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool compound for studying the role of this receptor subtype in synaptic plasticity and neuronal function. NBQX is also relatively stable and easy to handle, and it has been used in various in vitro and in vivo models of neurological disorders. However, NBQX has some limitations, including its short half-life and poor solubility in aqueous solutions. These factors can limit its effectiveness in certain experimental conditions and require careful optimization of dosing and delivery methods.

Zukünftige Richtungen

NBQX has shown promising results in preclinical studies of neurological disorders, and several research directions are currently being pursued to further explore its therapeutic potential. These include the development of more potent and selective AMPA receptor antagonists, the optimization of delivery methods to improve bioavailability and stability, and the evaluation of combination therapies with other neuroprotective agents. NBQX also has potential applications in other fields, such as cancer research and drug addiction, where glutamate signaling plays a critical role. Further research is needed to fully understand the mechanisms of action and potential clinical applications of NBQX.

In conclusion, N-(tert-Butyl)isoxazole-5-carboxamide (NBQX) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been extensively studied for its potential therapeutic applications in various neurological disorders, and it has shown promising results in preclinical studies. NBQX has several advantages and limitations for lab experiments, and further research is needed to fully explore its mechanisms of action and potential clinical applications.

Synthesemethoden

The synthesis of NBQX involves several steps, including the reaction of tert-butyl acrylate with hydroxylamine hydrochloride to form tert-butyl 2-hydroxyiminoacetate, which is then condensed with ethyl 2-bromoacetoacetate to form tert-butyl 3-(2-bromoacetyl)-2-oxazolidinone. This intermediate is then reacted with sodium hydride and 5-nitroisoxazole to form the desired product, NBQX. The synthesis of NBQX is a complex process that requires careful optimization of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties, and it has been evaluated in animal models of epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases. NBQX has also been used as a tool compound to study the role of AMPA receptors in synaptic plasticity, learning, and memory.

Eigenschaften

CAS-Nummer |

126243-10-5 |

|---|---|

Produktname |

N-(tert-Butyl)isoxazole-5-carboxamide |

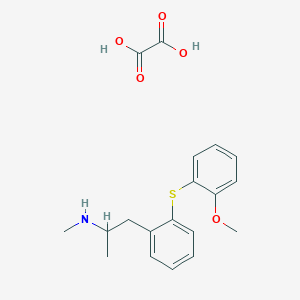

Molekularformel |

C8H12N2O2 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

N-tert-butyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-7(11)6-4-5-9-12-6/h4-5H,1-3H3,(H,10,11) |

InChI-Schlüssel |

BMHPEPMABUQXMP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC=NO1 |

Kanonische SMILES |

CC(C)(C)NC(=O)C1=CC=NO1 |

Synonyme |

5-Isoxazolecarboxamide,N-(1,1-dimethylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

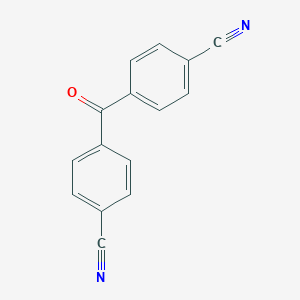

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)